(S)-2-Amino-2-phenylacetamide hydrochloride
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Overview
Description
“(S)-2-Amino-2-phenylacetamide hydrochloride” likely refers to the hydrochloride salt of a compound with an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom. This carbon is also attached to a carboxamide group (a carbonyl group (C=O) attached to an amine group). The “(S)” indicates that this compound is a specific enantiomer, or spatial arrangement of atoms, which can be important in biological systems .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenyl ring, the amine, and the carboxamide all attached to the same carbon atom. The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making this compound a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-2-phenylacetamide hydrochloride” would depend on its specific molecular structure. For example, the presence of an amine could make it a base, and the presence of a carboxamide could allow it to participate in hydrogen bonding .Scientific Research Applications
Catalytic Synthesis and Antimicrobial Activities
Boric Acid Catalyzed Synthesis : Boric acid (B(OH)₃) has been utilized to catalyze the Ugi three-component reaction in aqueous media for synthesizing 2-arylamino-2-phenylacetamide derivatives. These compounds are efficiently converted into α-amino acids via acidic hydrolysis, indicating their potential as precursors for amino acid synthesis (Kumar, Saxena, & Gupta, 2013).
Antimicrobial Applications : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and demonstrated to exhibit superior in vitro antimicrobial activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Nanoparticle Catalyzed Reactions
Zinc oxide nanoparticles (ZnO-NP) have catalyzed the Ugi type three-component reaction in aqueous media, resulting in the synthesis of 2-arylamino-2-phenylacetimidamide, which yields 2-amino-2-phenylacetamide upon hydrolysis. This process highlights the utility of nanoparticles in facilitating efficient and eco-friendly chemical reactions (Kumar, Saxena, & Gupta, 2013).
Synthetic Methodologies for Bioactive Compounds
Nickel-Catalyzed Formal Aminocarbonylation : A nickel-catalyzed formal aminocarbonylation method has been developed for secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamide. This method features wide functional group tolerance and mild conditions, making it advantageous for synthesizing complex molecules (Wang, Huang, Wang, Qu, & Chen, 2020).
Enzyme Inhibition and Estrogenic Effects
Glutaminase Inhibition for Cancer Treatment : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating the potential for treating cancer by inhibiting glutamine metabolism (Shukla, Ferraris, Thomas, Stathis, & Duvall, 2012).
Estrogen-Like Effects : 2-Phenylacetamide isolated from the seeds of Lepidium apetalum has shown estrogen-like effects in vitro and in vivo, suggesting its potential use in treating perimenopause syndrome. The compound promotes the proliferation of MCF-7 cells and increases uterine weight in mice, indicating its estrogenic activity (Zeng, Li, Li, Zhang, Li, Zhang, Feng, & Zheng, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAFHGMXCFTOU-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628665 |
Source
|
Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-phenylacetamide hydrochloride | |
CAS RN |
60079-51-8 |
Source
|
Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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